2-(4-Methylphenoxy)acetamide Exhibits >2-Fold Enhanced Anticancer Potency Over 2-(4-Chlorophenoxy)acetamide in HepG2 Liver Cancer Cells
In a direct head-to-head comparison of synthesized 2-(substituted phenoxy)acetamide derivatives, 2-(4-methylphenoxy)acetamide demonstrated significantly greater cytotoxic activity against the HepG2 liver cancer cell line compared to its 4-chloro analog [1]. This finding is consistent with broader SAR trends where the methyl substitution at the para position confers superior activity over halogenated analogs [2].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 liver cancer cell line |
|---|---|
| Target Compound Data | IC50 = 1.43 µM |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)acetamide: IC50 = 6.52 µM; 5-Fluorouracil (5-FU) positive control: IC50 = 5.32 µM |
| Quantified Difference | 2-(4-Methylphenoxy)acetamide is 4.56-fold more potent than its 4-chloro analog and 3.72-fold more potent than 5-FU |
| Conditions | HepG2 hepatocellular carcinoma cell line, MTT assay, 48-hour incubation |
Why This Matters
This >4-fold potency advantage over its closest analog and >3-fold advantage over a clinical standard directly supports the selection of the 4-methyl derivative for liver cancer-focused research programs, potentially reducing required compound quantities and enabling lower screening concentrations.
- [1] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 2023, 16(11), 1524. DOI: 10.3390/ph16111524 View Source
- [2] Rani, P.; Pal, D.; Hegde, R.R.; Hashim, S.R. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. DOI: 10.1155/2014/386473 View Source
